![molecular formula C14H11N3OS B10812326 N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide](/img/structure/B10812326.png)
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide is a complex organic compound that features both thiophene and indole moieties. Thiophene is a sulfur-containing five-membered aromatic ring, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two heterocyclic systems in a single molecule makes this compound particularly interesting for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide typically involves the condensation of thiophene-2-carbaldehyde with 1H-indole-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions: N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or indole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or indole derivatives.
Substitution: Formation of halogenated thiophene or indole derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparación Con Compuestos Similares
Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
1H-indole-3-carboxamide: Another precursor used in the synthesis.
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-2-carboxamide: A structural isomer with a different position of the carboxamide group.
Uniqueness: N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide is unique due to its specific combination of thiophene and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11N3OS |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c18-14(17-16-8-10-4-3-7-19-10)12-9-15-13-6-2-1-5-11(12)13/h1-9,15H,(H,17,18)/b16-8- |
Clave InChI |
BRYDGNJSVIMVRM-PXNMLYILSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C\C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B10812244.png)
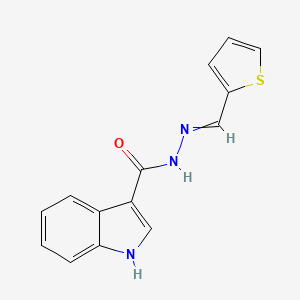
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide](/img/structure/B10812255.png)
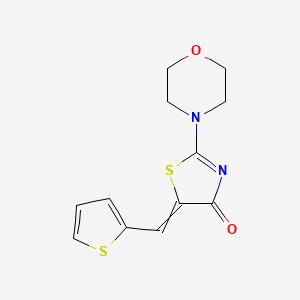
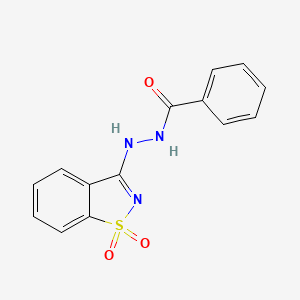
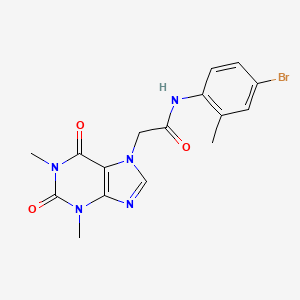
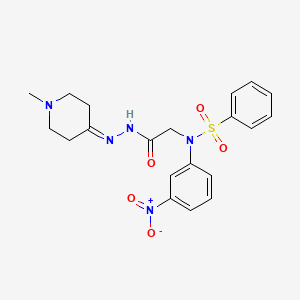
![9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B10812276.png)
![N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide](/img/structure/B10812280.png)
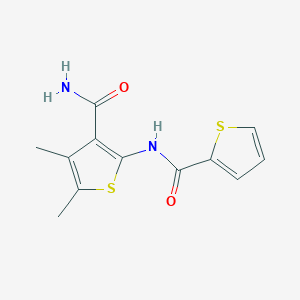
![3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10812296.png)
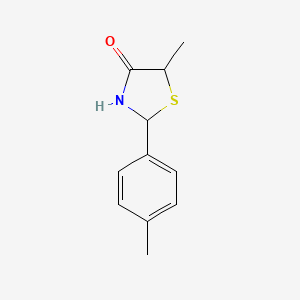
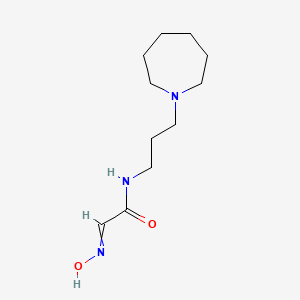
![2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)
